![molecular formula C14H29N3O4 B111357 1,4-Bis-Boc-1,4,7-triazaheptane CAS No. 120131-72-8](/img/structure/B111357.png)
1,4-Bis-Boc-1,4,7-triazaheptane
Overview
Description
1,4-Bis-Boc-1,4,7-triazaheptane is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of 1,4-Bis-Boc-1,4,7-triazaheptane involves the use of 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) in THF. The reaction mixture is stirred at 0° C. for 1 hour .
Molecular Structure Analysis
The 1,4-Bis-Boc-1,4,7-triazaheptane molecule contains a total of 49 bonds. There are 20 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 (thio-) carbamates (aliphatic), and 1 primary amine(s) (aliphatic) .
Chemical Reactions Analysis
1,4-Bis-Boc-1,4,7-triazaheptane is used as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Physical And Chemical Properties Analysis
1,4-Bis-Boc-1,4,7-triazaheptane has a molecular weight of 303.4 g/mol . It appears as a yellow to brown solid . The compound has a molecular formula of C14H29N3O4 .
Scientific Research Applications
Proteomics Research
1,4-Bis-Boc-1,4,7-triazaheptane: is utilized in proteomics research as a biochemical tool . Its molecular structure, consisting of a triazaheptane core protected by t-butyloxycarbonyl (Boc) groups, makes it a valuable asset for studying protein interactions and functions.
Synthesis of PROTACs
This compound serves as an alkyl/ether-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins of interest, which is a promising strategy for drug development, especially in targeting proteins that are considered ‘undruggable’ by conventional methods.
Monoclonal Antibody Conjugates
In medical research, 1,4-Bis-Boc-1,4,7-triazaheptane is used to prepare bifunctional chelators. These chelators are then applied to the synthesis of monoclonal antibody conjugates for tumor targeting , providing a method for delivering therapeutic agents directly to cancer cells.
Polyamine Linker for Drug Delivery
The compound acts as a protected polyamine linker or side-chain in various applications, including drug delivery systems . The protection of the amine groups allows for controlled reactivity, which is crucial in the development of targeted drug delivery mechanisms.
Materials Science Applications
In materials science, 1,4-Bis-Boc-1,4,7-triazaheptane can be used to modify the surface properties of materials or as a building block for creating novel polymers with specific characteristics .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation .
Mode of Action
1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the design of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound helps connect the target protein with the protein degradation machinery, facilitating the degradation of the specific protein .
Biochemical Pathways
The biochemical pathways affected by 1,4-Bis-Boc-1,4,7-triazaheptane are related to the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted protein .
Result of Action
The molecular and cellular effects of 1,4-Bis-Boc-1,4,7-triazaheptane are related to its role in the degradation of specific proteins . By targeting these proteins for degradation, it can influence cellular processes that these proteins are involved in .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOQXYYSVIUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373212 | |
Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis-Boc-1,4,7-triazaheptane | |
CAS RN |
120131-72-8 | |
Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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